molecular formula C25H33N3O6S B3950836 [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid

[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid

Cat. No.: B3950836
M. Wt: 503.6 g/mol
InChI Key: JWNZROZHPUJFEY-UHFFFAOYSA-N
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Description

[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethoxyphenyl group and a piperidine ring substituted with a thiophen-2-ylmethyl group, linked by a methanone group, and is paired with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their functionalization with the ethoxyphenyl and thiophen-2-ylmethyl groups, respectively. The final step involves the coupling of these intermediates through a methanone linkage, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific biological targets.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine and piperidine rings facilitate binding to these targets, while the ethoxyphenyl and thiophen-2-ylmethyl groups enhance specificity and affinity. This interaction can modulate signaling pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Uniqueness: What sets [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone apart is its dual piperazine-piperidine structure, which provides a unique scaffold for binding to diverse molecular targets. This structural feature, combined with the presence of ethoxyphenyl and thiophen-2-ylmethyl groups, enhances its versatility and potential for various applications.

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S.C2H2O4/c1-2-28-22-8-4-3-7-21(22)25-13-15-26(16-14-25)23(27)19-9-11-24(12-10-19)18-20-6-5-17-29-20;3-1(4)2(5)6/h3-8,17,19H,2,9-16,18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNZROZHPUJFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Reactant of Route 2
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[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Reactant of Route 4
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[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Reactant of Route 5
Reactant of Route 5
[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Reactant of Route 6
[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid

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